N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide
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Overview
Description
N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanomethyl group and a 1-phenylethoxy group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide typically involves the following steps:
Formation of the 1-phenylethoxy group: This can be achieved by reacting phenol with 1-bromoethane in the presence of a base such as potassium carbonate.
Introduction of the cyanomethyl group: This step involves the reaction of the intermediate with cyanomethyl chloride in the presence of a base like sodium hydride.
Formation of the benzamide core: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, while the benzamide core can interact with various enzymes and receptors. The compound may modulate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyanomethyl)-4-(1-methylphenoxy)benzamide
- N-(Cyanomethyl)-4-(1-ethylphenoxy)benzamide
- N-(Cyanomethyl)-4-(1-propylphenoxy)benzamide
Uniqueness
N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide is unique due to the presence of the 1-phenylethoxy group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and may contribute to its unique biological and chemical properties.
Properties
IUPAC Name |
N-(cyanomethyl)-4-(1-phenylethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13(14-5-3-2-4-6-14)21-16-9-7-15(8-10-16)17(20)19-12-11-18/h2-10,13H,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPQAXUITFVJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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